![molecular formula C18H19NO3S B14183089 1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one CAS No. 880343-58-8](/img/structure/B14183089.png)
1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one is an organic compound that features both a benzenesulfonyl group and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one typically involves the following steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst.
Introduction of the dimethylaminophenyl group: This step involves the reaction of a suitable precursor with dimethylamine.
Formation of the but-3-en-2-one moiety: This can be synthesized through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The benzenesulfonyl and dimethylaminophenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-4-phenylbut-3-en-2-one: Lacks the dimethylamino group, which might affect its reactivity and applications.
4-[4-(Dimethylamino)phenyl]but-3-en-2-one: Lacks the benzenesulfonyl group, potentially altering its chemical properties and uses.
Properties
CAS No. |
880343-58-8 |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C18H19NO3S/c1-19(2)16-11-8-15(9-12-16)10-13-17(20)14-23(21,22)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 |
InChI Key |
PUZJDSHQNBOEHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


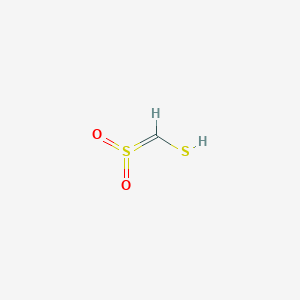
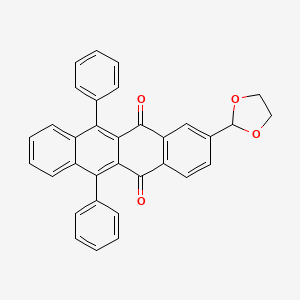
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
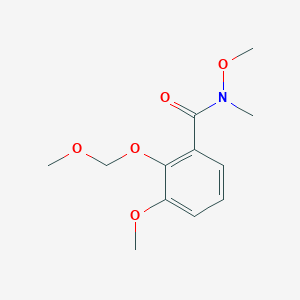
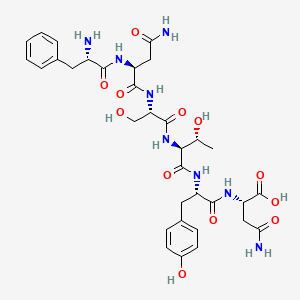
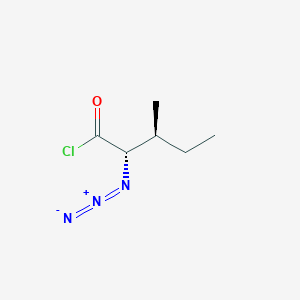
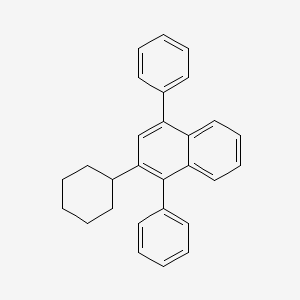
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
